
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate is a chemical compound known for its potent inhibitory effects on lipoxygenases, particularly 12/15-lipoxygenases.
Applications De Recherche Scientifique
Biochemical Inhibition
5-Lipoxygenase Inhibition
CDC has been identified as a potent and selective inhibitor of 5-lipoxygenase (5-LO), an enzyme that catalyzes the production of leukotrienes from arachidonic acid. Research indicates that CDC exhibits low nanomolar IC(50) values (9-25 nM) against 5-LO, demonstrating a selectivity index of approximately 35 over platelet-type 12-lipoxygenase (p12-LO) and 15-lipoxygenase (15-LO1) . This selectivity is crucial for therapeutic applications targeting inflammatory diseases where leukotrienes play a significant role.
Case Study: In Vivo Efficacy
In vivo studies revealed that CDC effectively reduced leukotriene B(4) formation in models of inflammation, such as carrageenan-induced pleurisy in rats. Administered at doses of 3.5 and 7 mg/kg intraperitoneally, CDC showed significant efficacy in reducing inflammation triggered by platelet-activating factor .
Cellular Mechanisms and Wound Healing
Corneal Epithelial Repair
CDC has also been studied for its role in modulating corneal epithelial wound healing. In experiments involving rabbit corneal epithelial cells, CDC inhibited epidermal growth factor (EGF)-stimulated lipoxin A4 synthesis, which is involved in the wound healing process . The inhibition of lipoxin A4 synthesis by CDC suggests potential therapeutic applications in enhancing corneal repair mechanisms.
Experimental Findings
The effects of CDC on EGF-mediated signaling pathways were assessed through various assays, including immunofluorescence for cell proliferation and scrape migration assays. The results indicated that CDC could modulate epithelial cell migration and proliferation, thereby influencing wound healing outcomes .
Anti-inflammatory Applications
CDC's ability to inhibit lipoxygenases positions it as a candidate for anti-inflammatory therapies. The compound's selective inhibition profile allows for targeted treatment strategies in conditions characterized by excessive leukotriene production, such as asthma and other chronic inflammatory diseases.
Potential in Cancer Research
Emerging research suggests that CDC may have implications in cancer treatment due to its effects on cellular signaling pathways involved in apoptosis and proliferation. By modulating these pathways, CDC could potentially enhance the efficacy of existing cancer therapies or serve as a basis for developing new agents .
Pharmacological Profiles
The pharmacological profile of CDC includes various mechanisms of action beyond lipoxygenase inhibition:
- Apoptosis Modulation : Influencing programmed cell death pathways.
- Cell Cycle Regulation : Interfering with cellular proliferation processes.
- Neuronal Signaling : Potential effects on neurotransmitter systems .
Data Summary Table
Mécanisme D'action
Target of Action
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate (CDC) is a potent inhibitor of 12/15-Lipoxygenases (LO) and also inhibits 5-LO . Lipoxygenases are iron-containing enzymes that catalyze the conversion of arachidonic acid into hydroperoxyeicosatetraenoic acids (HPETEs) and other bioactive lipid mediators .
Mode of Action
CDC directly inhibits the activity of 12/15-LO and 5-LO, reducing their ability to convert arachidonic acid into HPETEs . This inhibition results in a decrease in the production of these bioactive lipid mediators.
Biochemical Pathways
The primary biochemical pathway affected by CDC is the lipoxygenase pathway of arachidonic acid metabolism . By inhibiting 12/15-LO and 5-LO, CDC reduces the production of HPETEs, which are involved in various physiological and pathological processes, including inflammation and allergic responses.
Pharmacokinetics
It is known that cdc is soluble in dmso at a concentration of 50 mg/ml , suggesting that it could be administered in a suitable vehicle for in vivo studies
Result of Action
The inhibition of 12/15-LO and 5-LO by CDC leads to a decrease in the production of HPETEs . This can result in a reduction of inflammation and allergic responses, as these lipid mediators are involved in these processes. For example, CDC has been shown to mitigate the destruction of the endothelial cell barrier in a mouse diabetes mellitus model .
Action Environment
The action of CDC can be influenced by various environmental factors. For instance, the presence of high glucose levels can increase the transport of dextran, an effect that is partially suppressed by CDC This suggests that the efficacy of CDC can be influenced by the metabolic state of the organism
Analyse Biochimique
Biochemical Properties
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate interacts with enzymes such as 5-Lipoxygenase, 12-LO, and 15-LO . It reduces 5-LO activity in cell-free assays . The nature of these interactions involves direct inhibition, leading to reduced enzyme activity .
Cellular Effects
This compound has been shown to influence cell function by altering vascular endothelial (VE)-cadherin and β‐catenin phosphorylation levels . It does not alter total protein expression but does affect protein phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation . This results in changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to alter the endothelial cell barrier in high glucose conditions . This suggests that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the available literature, this compound has been used in research for type 1 diabetes mellitus .
Metabolic Pathways
This compound is involved in the lipoxygenase pathway, interacting with enzymes such as 5-LO, 12-LO, and 15-LO .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate typically involves the reaction of cinnamyl alcohol with 3,4-dihydroxybenzaldehyde in the presence of a cyanating agent. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The process involves optimizing reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate: Potent inhibitor of 12/15-lipoxygenases.
Cinnamyl-3,4-dihydroxy-beta-cyanocinnamate: Similar structure but different positional isomer.
Cinnamyl-3,4-dihydroxy-gamma-cyanocinnamate: Another positional isomer with distinct properties.
Uniqueness
This compound is unique due to its specific inhibition of 12/15-lipoxygenases, making it a valuable tool in studying the role of these enzymes in various diseases. Its ability to modulate oxidative stress and inflammation further distinguishes it from other similar compounds .
Activité Biologique
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate (CDC) is a compound that has garnered attention for its biological activity, particularly as an inhibitor of lipoxygenase enzymes. This article provides a comprehensive overview of the biological properties of CDC, including its mechanisms of action, efficacy in various models, and potential therapeutic applications.
CDC primarily functions as a potent inhibitor of lipoxygenases (LOs), specifically targeting 5-lipoxygenase (5-LO) and platelet-type 12-lipoxygenase (p12-LO). The inhibition of these enzymes is crucial because they are involved in the metabolism of arachidonic acid, leading to the production of inflammatory mediators such as leukotrienes.
- Inhibition Potency : CDC exhibits low nanomolar IC50 values (9-25 nM) against 5-LO in cell-free assays and shows a selectivity index of approximately 35 over p12-LO and 15-LO1 . This suggests that CDC is a highly selective inhibitor, making it a candidate for therapeutic interventions aimed at reducing inflammation.
Anti-inflammatory Activity
- In Vitro Studies : CDC has been shown to significantly reduce the formation of leukotriene B4 (LTB4) in human polymorphonuclear leukocytes and monocytes, demonstrating its anti-inflammatory potential in vitro with IC50 values ranging from 0.45 to 0.8 μM .
- In Vivo Models : In animal models, CDC has proven effective in reducing inflammation. For instance:
Neutrophil Recruitment
CDC's role extends to modulating neutrophil recruitment during inflammatory responses. Research indicates that inhibition of lipoxygenase pathways can reduce neutrophil migration associated with acute lung injury (ALI) by affecting chemokine receptor expression . Specifically:
- Studies have shown that CDC can inhibit neutrophil recruitment through modulation of the CXC chemokine receptor 2 (CXCR2) pathway, which is critical in ALI models .
Case Study: Corneal Epithelial Wound Healing
A study investigated the effect of CDC on corneal epithelial cells stimulated by epidermal growth factor (EGF). The findings revealed:
- CDC partially inhibited EGF-induced lipoxin A4 synthesis and subsequent wound healing processes. The activation pathways involved ERK1/2 and p38 MAPK signaling cascades .
Research Findings Summary Table
Propriétés
Numéro CAS |
132465-11-3 |
---|---|
Formule moléculaire |
C19H15NO4 |
Poids moléculaire |
321.3 g/mol |
Nom IUPAC |
3-phenylprop-2-enyl 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C19H15NO4/c20-13-16(11-15-8-9-17(21)18(22)12-15)19(23)24-10-4-7-14-5-2-1-3-6-14/h1-9,11-12,21-22H,10H2 |
Clé InChI |
XGHYFEJMJXGPGN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/COC(=O)/C(=C\C2=CC(=C(C=C2)O)O)/C#N |
SMILES canonique |
C1=CC=C(C=C1)C=CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.